molecular formula C7H9ClN2O B1622366 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone CAS No. 36140-55-3

2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone

Cat. No. B1622366
CAS RN: 36140-55-3
M. Wt: 172.61 g/mol
InChI Key: YVMYJRFNPDUKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone, also known as 2-chloro-1-pyrazolyl ethanone, is a small molecule compound with a molecular weight of 166.58 g/mol and a chemical formula of C7H10ClN2O. It is a colorless solid at room temperature and is soluble in organic solvents such as methanol, ethanol, and acetone. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Crystal Structure Analysis

Studies on substituted pyrazole derivatives reveal their nonplanar molecular structures and the presence of weak intermolecular interactions, highlighting their potential for further chemical modifications and applications in material science (Carlos Bustos et al., 2015).

Spectroscopic and Structural Observations

Vibrational and structural analyses, alongside molecular docking studies of certain pyrazole derivatives, have shown their nonlinear optical properties and potential inhibitory activity against specific proteins, suggesting applications in drug design and materials science (S. ShanaParveen et al., 2016).

Synthesis and Biological Activity

Research into novel pyrazol-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has demonstrated moderate inhibitory activity against certain fungi, indicating potential applications in agriculture and pharmaceuticals (Yuanyuan Liu et al., 2012).

Antimicrobial Activity

The synthesis of 3,4-disubstituted pyrazole derivatives and their significant antibacterial properties on both Gram-positive and Gram-negative bacteria, as well as antifungal nature, suggest their use in developing new antimicrobial agents (GANESH AKULA et al., 2019).

Anticancer Potential

Some newly synthesized pyrazole derivatives have shown higher anticancer activity compared to traditional drugs, alongside good to excellent antimicrobial activity, positioning them as candidates for further drug development and cancer treatment research (H. Hafez et al., 2016).

properties

IUPAC Name

2-chloro-1-(3,5-dimethylpyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMYJRFNPDUKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360208
Record name 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36140-55-3
Record name 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.